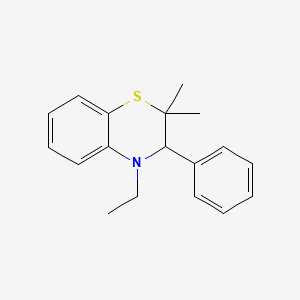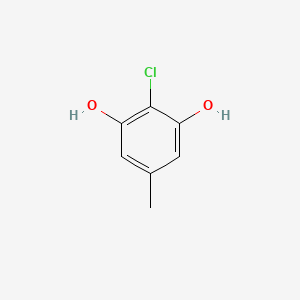
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been widely utilized in pharmaceutical applications . The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride can be achieved through the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . This reaction is typically catalyzed by various catalysts such as Lewis acids, silica-supported solid acids, or reusable heterogeneous catalysts like HPA-Montmorillonite-KSF . The reaction conditions often involve solvent-free environments or the use of environmentally friendly solvents to enhance the yield and reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to make the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrimidine ring .
Major Products
The major products formed from these reactions include various substituted pyrimidinones and dihydropyrimidines, which can exhibit different biological activities and pharmacological properties .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the motor activity of the mitotic kinesin Eg5, a motor protein required for spindle bipolarity, leading to cell cycle arrest . This mechanism is particularly relevant in its anticancer activity, as it disrupts the normal mitotic process in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other dihydropyrimidinones and their derivatives, such as:
Monastrol: A simple dihydropyrimidinone that also inhibits mitotic kinesin Eg5.
Dihydropyrimidin-2(1H)-ones: These compounds exhibit a range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.
Uniqueness
What sets 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium chloride apart is its specific structural modifications, which enhance its pharmacological activity and reduce side effects compared to other similar compounds . Its unique combination of substituents on the pyrimidine ring contributes to its distinct biological profile and therapeutic potential .
Eigenschaften
CAS-Nummer |
54424-33-8 |
|---|---|
Molekularformel |
C7H11ClN2O |
Molekulargewicht |
174.63 g/mol |
IUPAC-Name |
1-ethyl-3-methylpyrimidin-3-ium-2-one;chloride |
InChI |
InChI=1S/C7H11N2O.ClH/c1-3-9-6-4-5-8(2)7(9)10;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IYRLWIBCNRZTJX-UHFFFAOYSA-M |
Kanonische SMILES |
CCN1C=CC=[N+](C1=O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14638297.png)



![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-1,3-thiazolidine]](/img/structure/B14638337.png)









